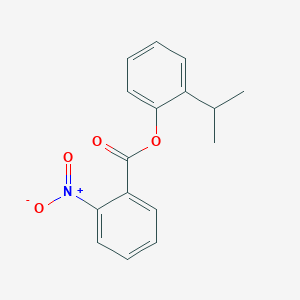

(2-Propan-2-ylphenyl) 2-nitrobenzoate

Description

Properties

IUPAC Name |

(2-propan-2-ylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(2)12-7-4-6-10-15(12)21-16(18)13-8-3-5-9-14(13)17(19)20/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMBZWHRYYRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propan-2-ylphenyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-propan-2-ylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of (2-Propan-2-ylphenyl) 2-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Common industrial methods include the use of automated reactors and real-time monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Propan-2-ylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 2-propan-2-ylphenol.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

Oxidation: 2-Amino-2-propan-2-ylphenyl benzoate.

Reduction: 2-Nitrobenzoic acid and 2-propan-2-ylphenol.

Substitution: Various substituted nitrobenzoates depending on the substituent introduced.

Scientific Research Applications

(2-Propan-2-ylphenyl) 2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Propan-2-ylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

The electronic nature of substituents on benzoate esters significantly impacts their chemical behavior. For example:

- Methyl 2-nitrobenzoate (M2NB) : The nitro group at the 2-position is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution reactions on the aromatic ring .

- Ethyl 2-nitrobenzoate : Similar to M2NB but with an ethyl ester group. Thermodynamic calculations (e.g., gas-phase heat capacity: 401.99 J/mol·K) and boiling points (446.20 K at 2.40 kPa) suggest moderate volatility .

- Pesticide derivatives (e.g., lactofen, fluoroglycofen ethyl ester): These contain 2-nitrobenzoate cores with bulky substituents (e.g., trifluoromethylphenoxy groups), which enhance lipid solubility and pesticidal activity .

Its electron-donating isopropyl group may also moderate the electron-withdrawing effect of the nitro group, altering reactivity in substitution reactions .

Physical and Thermodynamic Properties

The isopropylphenyl group in (2-Propan-2-ylphenyl) 2-nitrobenzoate likely increases molecular weight and decreases volatility compared to methyl/ethyl analogs.

Biodegradation Pathways

2-Nitrobenzoate esters are metabolized by bacteria such as Arthrobacter sp. SPG via a pathway involving 2-nitrobenzoate-2-monooxygenase, yielding salicylate and catechol . The bulky isopropylphenyl group in (2-Propan-2-ylphenyl) 2-nitrobenzoate may sterically hinder enzymatic degradation, increasing environmental persistence compared to simpler esters like methyl 2-nitrobenzoate.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Propan-2-ylphenyl) 2-nitrobenzoate, and how can reaction conditions be optimized?

Answer:

The synthesis of nitrobenzoate esters typically involves esterification between a nitrobenzoic acid derivative and an alcohol or phenol. For (2-Propan-2-ylphenyl) 2-nitrobenzoate:

- Step 1: Prepare 2-nitrobenzoic acid via nitration of benzoic acid using a HNO₃/H₂SO₄ mixture .

- Step 2: React 2-nitrobenzoic acid with (2-propan-2-yl)phenol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP coupling).

- Optimization:

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (conc.) or DCC |

| Solvent | Anhydrous DCM |

| Reaction Time | 12–24 hours |

| Yield Range | 65–85% (reported) |

Basic: How can reverse-phase HPLC be applied to analyze (2-Propan-2-ylphenyl) 2-nitrobenzoate purity and stability?

Answer:

Reverse-phase HPLC is ideal for quantifying nitrobenzoate esters and detecting degradation products:

- Column: C18 stationary phase (e.g., Newcrom R1) .

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (for UV detection at 254 nm). For MS compatibility, replace phosphoric acid with 0.1% formic acid .

- Flow Rate: 1.0 mL/min, retention time ~8.2 minutes (calibrated for similar esters) .

- Stability Testing: Monitor hydrolysis under accelerated conditions (e.g., pH 7.4 buffer at 40°C) and quantify degradation using peak area reduction .

Advanced Note: For chiral analysis (if applicable), use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .

Advanced: How can contradictions in reported degradation rates of nitrobenzoate esters be resolved through experimental design?

Answer: Discrepancies in degradation studies often arise from variations in microbial consortia, environmental conditions, or analytical methods. To resolve contradictions:

- Controlled Variables:

- Analytical Cross-Validation: Combine HPLC with LC-MS/MS to confirm metabolite identity (e.g., 2-hydroxylaminobenzoate) .

- Statistical Reproducibility: Triplicate experiments with ANOVA to assess significance of degradation rate differences .

Example Data Conflict: A study reports 90% degradation in 48 hours using Ralstonia sp., while another shows <50% with Azospirillum sp. . Resolution requires strain-specific enzyme activity assays (e.g., nitroreductase kinetics).

Advanced: What mechanistic insights explain the reactivity of the nitro group in (2-Propan-2-ylphenyl) 2-nitrobenzoate under reductive conditions?

Answer: The nitro group (-NO₂) undergoes stepwise reduction, influenced by steric and electronic effects:

- Pathway:

- Steric Effects: The 2-propan-2-ylphenyl group may hinder enzyme access, slowing reduction compared to unsubstituted analogs .

- Electron-Withdrawing Effect: The nitro group’s meta-position relative to the ester enhances stability but reduces electrophilicity in nucleophilic substitutions .

Experimental Validation: Use cyclic voltammetry to measure reduction potentials and DFT calculations to model transition states .

Advanced: How does the structural motif of (2-Propan-2-ylphenyl) 2-nitrobenzoate compare to pharmacologically active nitroaromatic compounds?

Answer: Nitroaromatics are prevalent in drug design (e.g., antimicrobials, antiparasitics). Key comparisons:

- Bioactivity: Nitro groups act as prodrug motifs, activated by microbial nitroreductases to cytotoxic intermediates .

- Structural Analogs:

- SAR Recommendations: Introduce electron-donating substituents (e.g., -OCH₃) on the phenyl ring to modulate redox potential .

Methodological Note: Researchers should prioritize peer-reviewed journals (e.g., Journal of Bacteriology, Acta Crystallographica) over vendor catalogs for reproducible data. Cross-reference synthesis protocols with spectroscopic databases (PubChem, InChIKey: CPNMAYYYYSWTIV ) to confirm compound identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.